molecular formula C8H7NO5 B099842 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde CAS No. 17028-61-4

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde

Cat. No.: B099842
CAS No.: 17028-61-4
M. Wt: 197.14 g/mol
InChI Key: HGKHVFKBOHFYSS-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C8H7NO5 and its molecular weight is 197.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 206206. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Molecular Structure and Vibrational Spectra Analysis

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde (HMN) has been extensively studied for its molecular structure and vibrational spectra. Research utilizing Density Functional Theory (DFT) revealed insights into the molecular geometry, harmonic vibrational frequencies, bonding features, and thermodynamic properties of HMN. These studies are crucial for understanding the intrinsic properties of HMN and its potential applications in various fields such as material science and pharmaceuticals (Nataraj, Balachandran, & Karthick, 2011).

2. Atmospheric Chemistry and Environmental Impact

HMN is also significant in environmental chemistry, particularly in the study of wood smoke emissions and atmospheric reactions. Research has shown that HMN can be a product of the reaction between coniferyl alcohol (a marker compound for wood smoke) and NO3 radicals. This finding is vital for understanding the chemical behaviors and transformation of organic compounds in the atmosphere, contributing to air quality and environmental impact assessments (Liu, Wen, & Wu, 2017).

3. Pharmaceutical Research and COMT Inhibition

In the pharmaceutical domain, derivatives of HMN have been synthesized and tested for their biological activity, particularly as inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of certain neurotransmitters. Such research is pivotal in the development of new therapeutic agents for diseases related to neurotransmitter dysfunctions (Pérez, Fernández‐Álvarez, Nieto, & Piedrafita, 1992).

4. Crystallography and Material Science

HMN and its derivatives have been subjects in crystallography, aiding in the understanding of molecular interactions and structural properties. Such research has implications in material science, especially in the design and synthesis of new materials with specific physical and chemical properties (Garden et al., 2004).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Properties

IUPAC Name

2-hydroxy-3-methoxy-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-7-3-6(9(12)13)2-5(4-10)8(7)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKHVFKBOHFYSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10308645
Record name 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10308645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17028-61-4
Record name 17028-61-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206206
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10308645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-5-nitro-m-anisaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-hydroxy-3-methoxy-5-nitrobenzaldehyde used in the synthesis of new compounds and what are their potential applications?

A1: this compound serves as a key building block for synthesizing Schiff base ligands. These ligands are created through its condensation reaction with various amines, such as 2,4-dimethylaniline and 3,4-difluoroaniline [, ]. These Schiff base ligands show promise in forming metal complexes, particularly with copper(II) and nickel(II) []. These complexes have potential applications in the field of antimicrobial agents, as they have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as against various fungal species [].

Q2: What spectroscopic techniques are essential for characterizing this compound and its derivatives?

A2: Characterizing this compound and its derivatives, like the Schiff base ligands and their metal complexes, relies heavily on various spectroscopic methods. These include:

  • IR Spectroscopy: This technique helps identify functional groups and changes in bonding environments upon complexation [, ].
  • NMR Spectroscopy (1H and 13C): NMR provides detailed information about the structure and environment of hydrogen and carbon atoms within the molecule [, ].
  • Mass Spectrometry: This method determines the molecular weight and provides insights into the fragmentation pattern of the compounds [].
  • Electronic Spectroscopy (UV-Vis): UV-Vis spectroscopy helps analyze the electronic transitions within the molecules and provides information about their electronic structure and potential for interactions with light [].

Q3: How can computational chemistry tools be employed to understand the properties of this compound and its derivatives?

A3: Computational chemistry, particularly Density Functional Theory (DFT), offers valuable insights into the properties of this compound and its derivatives. DFT calculations using functionals like B3LYP and basis sets like 6-311G++(d,p) are valuable for:

  • Structure Optimization: Predicting the most stable three-dimensional conformation of the molecule [].
  • Spectroscopic Property Prediction: Calculating theoretical NMR chemical shifts (using methods like GIAO), IR vibrational frequencies, and electronic transition energies, which can be compared with experimental data for validation and deeper understanding [].
  • Electronic Property Analysis: Examining the frontier molecular orbitals (HOMO/LUMO) to assess reactivity, stability, and properties like the energy band gap [].
  • Nonlinear Optical Property Prediction: Exploring the potential of these compounds for nonlinear optical applications by calculating polarizability and hyperpolarizability values [].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.